molecular formula C11H15N3O3 B14867689 Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate CAS No. 944902-82-3

Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate

Cat. No.: B14867689
CAS No.: 944902-82-3
M. Wt: 237.25 g/mol
InChI Key: ATYBJIGMRYFSRN-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available pyridine and pyrimidine derivatives. The process may include steps such as condensation, cyclization, and functional group modifications under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: Similar in structure but lacks the methoxy and ethyl ester groups.

    7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group instead of the methoxy and ethyl ester groups.

Uniqueness

Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is unique due to the presence of the methoxy and ethyl ester groups, which can influence its chemical reactivity, solubility, and biological activity. These modifications can enhance its potential as a therapeutic agent or a chemical intermediate .

Properties

CAS No.

944902-82-3

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-3-17-10(15)9-7-6-12-5-4-8(7)13-11(14-9)16-2/h12H,3-6H2,1-2H3

InChI Key

ATYBJIGMRYFSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CNCC2)OC

Origin of Product

United States

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